![molecular formula C20H21N3O3S B3010807 6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1171401-30-1](/img/structure/B3010807.png)

6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

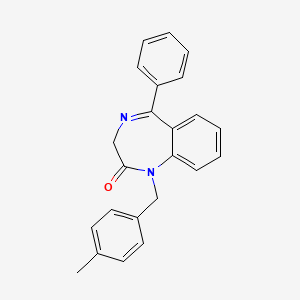

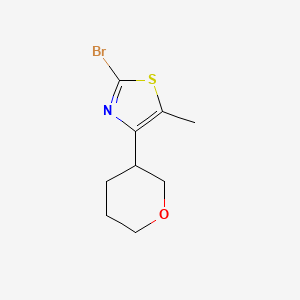

The compound is a derivative of thieno[2,3-d]pyrimidine, which is a bicyclic heteroaromatic system that has garnered interest due to its potential pharmacological properties. The structure of the compound suggests that it is a hybrid molecule incorporating features of both pyrimidine and thiophene rings, which are connected to a methoxyphenethyl group. This type of compound is likely to exhibit interesting chemical and physical properties due to the presence of these heterocycles and substituents.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been reported in the literature. For instance, 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives were synthesized by treating chloro-substituted uracil compounds with ethyl 2-mercaptoacetate in the presence of a base . The synthesis of the specific compound would likely involve a similar strategy, where a chloro-substituted precursor is reacted with an appropriate sulfur-containing compound to introduce the thiophene moiety, followed by further functionalization to attach the methoxyphenethyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray crystallography. For example, a dichlorothiophene pyrimidine derivative was found to have a flattened boat conformation for the pyrimidine ring, with the methoxyphenyl rings perpendicular to the pyrimidine ring . The dichlorothiophene rings were twisted in relation to the pyrimidine ring. Such structural features are important as they can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various electrophilic substitution reactions, such as Vilsmeier-Haack reaction, bromination, and nitration . These reactions allow for the introduction of additional functional groups into the molecule, which can be used to modulate the compound's physical, chemical, and biological properties. The specific compound may also be amenable to similar reactions, allowing for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of heteroatoms, such as sulfur and nitrogen, can impact the compound's electron distribution, acidity, and basicity. The intermolecular interactions observed in the crystal structure of a related compound, such as C–H···S, C–H···O, and Cl···Cl interactions, contribute to the stability of the crystal lattice and can affect solubility and melting points . The spectroscopic characterization, including NMR and mass spectrometry, provides detailed information about the compound's structure and the presence of specific isotopic clusters can be indicative of chlorination or other substitutions .

Aplicaciones Científicas De Investigación

Organic Electronics and Material Science

Electron Transport Layer in Polymer Solar Cells

A novel n-type conjugated polyelectrolyte, incorporating the electron-deficient nature of diketopyrrolopyrrole (DPP) backbone, demonstrates high conductivity and electron mobility. This material has been applied as an electron transport layer in inverted polymer solar cells, significantly enhancing power conversion efficiency due to its ability to facilitate electron extraction and reduce exciton recombination at the active layer/cathode interface (Hu et al., 2015).

Small Molecular Non-Fullerene Acceptor for Solar Cells

The design and synthesis of an H-shaped, small molecular non-fullerene electron acceptor, based on diketopyrrolopyrrole as terminal functionalities, have shown promising optoelectronic properties, high electron mobility, and an encouraging efficiency in organic solar cells (Gupta et al., 2017).

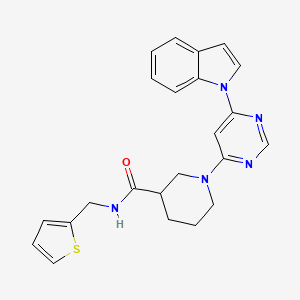

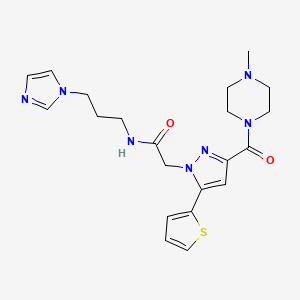

Medicinal Chemistry and Pharmacology

Anti-Inflammatory and Analgesic Agents

Derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, synthesized from visnaginone and khellinone, have been explored for their cyclooxygenase inhibitory, analgesic, and anti-inflammatory activities. Certain compounds exhibited significant COX-2 selectivity and analgesic and anti-inflammatory activities, presenting potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antifungal Activity

Synthesized 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine derivatives containing heterocyclic compounds have shown antifungal activity against important types of fungi like Aspergillus terreus and Aspergillus niger. The study indicates the potential of these compounds to be developed into effective antifungal agents (Jafar et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-thiophen-2-yl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-22-15-12-23(10-9-13-5-7-14(26-2)8-6-13)19(24)17(15)18(21-20(22)25)16-4-3-11-27-16/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSOBKGTIOHZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)N(C2)CCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010733.png)

![2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010734.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3010736.png)

![N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3010738.png)

![N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide](/img/structure/B3010742.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)